molecular formula C7H11NO4 B042292 Methyl acrylamidoglycolate methyl ether CAS No. 77402-03-0

Methyl acrylamidoglycolate methyl ether

Cat. No.: B042292
CAS No.: 77402-03-0
M. Wt: 173.17 g/mol
InChI Key: JMSTYCQEPRPFBF-UHFFFAOYSA-N
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Description

Methyl acrylamidoglycolate methyl ether is a chemical compound with the molecular formula C7H11NO4. It is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers. The compound features an electron-poor double bond and activated ester functionalities, making it a versatile building block for various chemical reactions .

Preparation Methods

Methyl acrylamidoglycolate methyl ether can be synthesized through a multi-step process. The preparation involves the reaction of glyoxylic acid with a C3 to C6 alcohol capable of forming an azeotrope with water to produce the corresponding alkyl glyoxylate or alkyl glyoxylate alkyl hemiacetal. This intermediate is then reacted with acrylamide and optionally with a C3 to C6 alcohol to form the alkyl acrylamidoglycolate or alkyl acrylamidoglycolate alkyl ether. The final product is obtained by transesterification/etherification or transesterification/transetherification with methanol .

Chemical Reactions Analysis

Methyl acrylamidoglycolate methyl ether undergoes various chemical reactions, including Michael addition and amidation reactions. These reactions utilize the compound’s electron-poor double bond and activated ester functionalities. Common reagents used in these reactions include primary amines, which react with the compound to form polymers. The major products formed from these reactions are polymers with low to moderate inherent viscosities and low glass transition temperatures .

Mechanism of Action

The mechanism of action of methyl acrylamidoglycolate methyl ether involves its electron-poor double bond and activated ester functionalities. These features allow the compound to undergo Michael addition and amidation reactions with primary amines. The resulting polymers have specific properties that make them suitable for various applications .

Comparison with Similar Compounds

Methyl acrylamidoglycolate methyl ether can be compared to other similar compounds, such as methyl acrylate and acrylamide. While all these compounds contain acrylate functionalities, this compound is unique due to its combination of an electron-poor double bond and activated ester functionalities. This combination allows for a wider range of chemical reactions and applications compared to its counterparts .

Similar Compounds::
  • Methyl acrylate
  • Acrylamide
  • Ethyl acrylate

This compound stands out due to its versatility and the specific properties it imparts to the polymers synthesized from it.

Properties

IUPAC Name

methyl 2-methoxy-2-(prop-2-enoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO4/c1-4-5(9)8-6(11-2)7(10)12-3/h4,6H,1H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSTYCQEPRPFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868435
Record name Methyl methoxy[(prop-2-enoyl)amino]acetate
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Molecular Weight

173.17 g/mol
Source PubChem
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CAS No.

77402-03-0
Record name Methyl 2-methoxy-2-[(1-oxo-2-propen-1-yl)amino]acetate
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Record name Methyl acrylamidoglycolate methyl ether
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Record name Methyl methoxy[(prop-2-enoyl)amino]acetate
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Record name Methyl 2-methoxy-2-[1-oxo-2-(propenyl)amino]acetate
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Record name Methyl acrylamidomethoxyacetate
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Record name METHYL ACRYLAMIDOGLYCOLATE METHYL ETHER
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Synthesis routes and methods I

Procedure details

To a three-necked flask equipped with a stirrer and an extractor filled with a molecular sieve drying agent was added 300 parts acrylamidoglycolic acid, 3000 parts methanol, 0.05 parts phenothiazine, 4.5 parts 98% sulfuric acid and 200 parts chloroform. The mixture was heated to reflux and the distillate was allowed to pass through the extractor for 61/2 hours. The mixture was cooled and allowed to stand for 16 hours at which point the mixture was warmed to about 40° C., 19 g of sodium carbonate was added, and the solution was stirred for 21/2 hours. The mixture was filtered and vacuum stripped of solvent. The solid residue was extracted with chloroform. Diethyl ether was added to the extract and a polymeric mass precipitated which was discarded. The remaining extract was stripped of solvent to yield 264.2 parts of crude MAGME which was confirmed by chemical analysis.
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Synthesis routes and methods II

Procedure details

Methyl acrylamidoglycolate, as prepared in Example I, in the amount of 100 parts (0.63 mole) is combined with 200 parts of methanol (6.3 moles), 0.10 parts of the methyl ether of hydroquinone and 0.005 part of ethylene-diamine tetraacetic acid and 5.0 parts of a 40% aqueous solution of paratoluenesulfonic acid is added as catalyst. The reaction mixture is heated for 4 hours at reflux temperature and then cooled and filtered. Vacuum stripping of the methanol results in crystallization of the product. An 85% yield of methyl acrylamidoglycolate methyl ether is obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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